1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-2-carboxylic acid
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Overview
Description
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-2-carboxylic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropylamino group attached to a pyrimidinyl ring, which is further connected to a piperidine ring with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-2-carboxylic acid typically involves multiple steps, starting with the formation of the pyrimidinyl core. One common approach is to start with a suitable pyrimidine derivative, which undergoes a series of reactions including cyclopropylamino group introduction and subsequent functionalization to introduce the piperidine and carboxylic acid groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle the specific conditions required for each step. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry or batch processing.
Types of Reactions:
Oxidation: The carboxylic acid group can be introduced through oxidation reactions.
Reduction: Reduction reactions may be employed to modify functional groups on the pyrimidinyl ring.
Substitution: Substitution reactions are used to introduce the cyclopropylamino group and other substituents.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions could use cyclopropylamine and various coupling reagents.
Major Products Formed: The major products formed from these reactions include intermediates and by-products that are further purified to obtain the desired compound.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a tool in biological studies, such as enzyme inhibition or receptor binding assays.
Industry: Use in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism by which 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-2-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid
1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidin-4-ol
Uniqueness: 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-2-carboxylic acid is unique due to its specific structural features, which may confer distinct biological or chemical properties compared to similar compounds. Its carboxylic acid group at the 2-position may influence its reactivity and interactions differently than other analogs.
This comprehensive overview provides a detailed insight into the compound, its preparation, reactions, applications, mechanism, and comparison with similar compounds
Properties
IUPAC Name |
1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c18-13(19)10-3-1-2-6-17(10)12-7-11(14-8-15-12)16-9-4-5-9/h7-10H,1-6H2,(H,18,19)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNNHZXDFUUIKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=NC=NC(=C2)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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